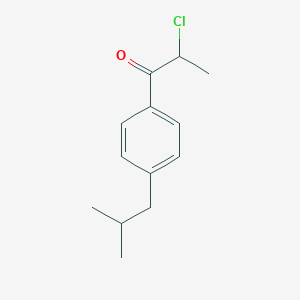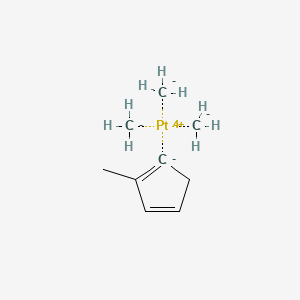
1-(4-Bromo-2-fluorobenzyl)piperazine
Overview
Description
1-(4-Bromo-2-fluorobenzyl)piperazine, also known as BFP, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 277.97 g/mol and a melting point of 111-113 °C. BFP is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Pharmacological Research
“1-(4-Bromo-2-fluorobenzyl)piperazine” is a valuable intermediate in pharmacology, particularly in the synthesis of various biologically active molecules. It has been used in the development of:
- Chemokine antagonists , which are important for modulating immune responses.
- Pyrido [1,2-a]benzimidazoles , which exhibit cytotoxic and antiplasmodial activities .
- Pyrimidine derivatives that act as cholinesterase inhibitors and prevent Aβ-aggregation, offering potential treatments for Alzheimer’s disease .
Material Science
In material science, this compound serves as a precursor in the synthesis of polymers and other advanced materials. Its properties can be tailored to produce materials with specific characteristics, such as:
- Poly (N-isopropylacrylamide-co-methacrylic acid) , which has applications in smart drug delivery systems .
Chemical Synthesis
“1-(4-Bromo-2-fluorobenzyl)piperazine” is utilized as a building block in chemical synthesis. It’s involved in:
- The preparation of complex organic compounds used in various chemical industries .
- Serving as a fluorinated building block , which is crucial for introducing fluorine atoms into target molecules, enhancing their stability and bioavailability .
Biochemistry Research
This compound is instrumental in biochemistry research for studying:
- Protein interactions and enzyme activity, due to its ability to be incorporated into larger biochemical compounds .
- Antibacterial and antiviral activities , where derivatives of this compound are assessed for their efficacy against various pathogens .
Medicinal Chemistry
In medicinal chemistry, “1-(4-Bromo-2-fluorobenzyl)piperazine” is significant for:
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Bromo-2-fluorobenzyl)piperazine is the respiratory system . This suggests that the compound may interact with receptors or enzymes within the respiratory system to exert its effects.
Mode of Action
It is known that the compound is involved in the synthesis of a variety of biologically active molecules . This suggests that 1-(4-Bromo-2-fluorobenzyl)piperazine may interact with its targets in the respiratory system, leading to changes in the synthesis of these molecules.
Biochemical Pathways
1-(4-Bromo-2-fluorobenzyl)piperazine is involved in the synthesis of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity . These biochemical pathways could be affected by the action of 1-(4-Bromo-2-fluorobenzyl)piperazine, leading to downstream effects such as modulation of immune responses or cell death.
Pharmacokinetics
The compound’s density is reported to be 1411 g/mL at 25 °C , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1-(4-Bromo-2-fluorobenzyl)piperazine’s action are likely to be diverse, given its involvement in the synthesis of a variety of biologically active molecules . These effects could include modulation of immune responses, induction of cell death, or inhibition of parasitic organisms, depending on the specific molecules synthesized.
properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBEINBLSTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382308 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870703-75-6 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)








